Cas no 1807090-62-5 (Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate)

Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate
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- インチ: 1S/C13H12F3NO3/c1-3-19-11(18)6-10-5-9(7-17)4-8(2)12(10)20-13(14,15)16/h4-5H,3,6H2,1-2H3
- InChIKey: NMTLNUVUTQLVDQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C)=CC(C#N)=CC=1CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 388
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011636-1g |
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate |
1807090-62-5 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010011636-250mg |
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate |
1807090-62-5 | 97% | 250mg |
499.20 USD | 2021-07-06 | |
Alichem | A010011636-500mg |
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate |
1807090-62-5 | 97% | 500mg |
815.00 USD | 2021-07-06 |
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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7. Back matter
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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10. Book reviews
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetateに関する追加情報
Comprehensive Analysis of Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate (CAS No. 1807090-62-5)
Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate (CAS No. 1807090-62-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This ester derivative, characterized by its cyano and trifluoromethoxy functional groups, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications due to its structural versatility and reactivity.
The compound's molecular structure features a phenylacetate backbone substituted with a cyano group at the 5-position, a methyl group at the 3-position, and a trifluoromethoxy group at the 2-position. These substituents contribute to its electron-withdrawing and lipophilic characteristics, which are critical for its performance in various chemical reactions. The ethyl ester moiety further enhances its solubility in organic solvents, facilitating its use in multi-step synthetic pathways.
In recent years, the demand for fluorinated compounds like Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate has surged, driven by their applications in drug discovery and material science. Fluorinated molecules are known for their ability to improve metabolic stability and bioavailability, making them highly sought-after in the development of new therapeutics. This compound's trifluoromethoxy group is particularly noteworthy, as it often imparts enhanced biological activity and selectivity in target interactions.
From an environmental perspective, the compound's stability and low volatility align with the growing emphasis on sustainable chemistry. Researchers are investigating its potential as a building block for green synthesis methodologies, which aim to minimize waste and reduce the use of hazardous reagents. This aligns with global trends toward eco-friendly chemical processes and the adoption of Principles of Green Chemistry.
The synthesis of Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate typically involves multi-step reactions, including esterification, cyanation, and trifluoromethoxylation. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to optimize yield and purity. These innovations address common challenges in the production of complex fluorinated compounds, such as regioselectivity and reaction efficiency.
In the pharmaceutical industry, this compound has shown promise as a precursor for active pharmaceutical ingredients (APIs). Its structural motifs are frequently found in molecules with anti-inflammatory, antimicrobial, and central nervous system (CNS) activity. For instance, the cyano group can serve as a pharmacophore in kinase inhibitors, while the trifluoromethoxy group may enhance blood-brain barrier penetration—a key consideration in CNS drug design.
Agrochemical applications of Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate are also under exploration. Fluorinated compounds are widely used in crop protection due to their ability to resist degradation and target specific pests. The compound's potential as an intermediate for herbicides or insecticides is being evaluated, particularly in formulations designed for precision agriculture.
Analytical characterization of this compound relies on techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure the accurate identification and quantification of the compound, which is essential for quality control in industrial and research settings. Recent advancements in analytical chemistry have further improved the detection limits and resolution for such complex molecules.
The commercial availability of Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate (CAS No. 1807090-62-5) has expanded, with suppliers offering it in various purity grades to meet diverse research needs. Its pricing and scalability are frequently discussed topics in chemical procurement forums, reflecting its growing importance in synthetic workflows. Researchers often seek information on storage conditions, handling precautions, and compatibility with other reagents to ensure safe and effective use.
Looking ahead, the compound's role in cutting-edge research is expected to grow, particularly in areas like medicinal chemistry and material science. Its unique combination of functional groups offers ample opportunities for structural modification, enabling the development of novel molecules with tailored properties. As the scientific community continues to explore its potential, Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate is poised to remain a focal point in innovative chemical synthesis.
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